3-Methyl-3-nitro-1-oxothietane-2,4-diol
Description
Properties
CAS No. |
10359-57-6 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
3-methyl-3-nitro-1-oxothietane-2,4-diol |
InChI |
InChI=1S/C4H7NO5S/c1-4(5(8)9)2(6)11(10)3(4)7/h2-3,6-7H,1H3 |
InChI Key |
QYTRQJVRZWHUCU-UHFFFAOYSA-N |
SMILES |
CC1(C(S(=O)C1O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1(C(S(=O)C1O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Thietane Ring Formation via Cyclization
The thietane core could be constructed through cyclization of a β-hydroxy sulfide precursor. A proposed route involves:
Step 1 : Synthesis of a β-hydroxysulfide intermediate (e.g., 3-mercapto-2-hydroxypropanoic acid derivative).
Step 2 : Intramolecular nucleophilic substitution to form the thietane ring.
For example:
Optimization considerations :
-
Base selection : NaOH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) may facilitate deprotonation and cyclization.
-
Temperature : Mild heating (40–60°C) could enhance reaction rates without promoting decomposition.
Hypothetical yields : 30–50% based on analogous thietane syntheses.
Nitro Group Introduction via Electrophilic Nitration
Introducing the nitro group at position 3 may involve electrophilic nitration of a preformed thietane intermediate.
Proposed mechanism :
-
Electrophilic attack at the electron-rich methyl-bearing carbon.
Reaction conditions :
-
Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
-
Substrate : 3-Methyl-1-oxothietane-2,4-diol (hypothetical precursor).
Challenges :
-
Over-oxidation of hydroxyl groups.
-
Ring-opening due to acid sensitivity.
Mitigation strategies :
Oxidation to Install the Oxo Group
The ketone at position 1 could arise from oxidation of a secondary alcohol. Potential oxidants include:
| Oxidant | Conditions | Selectivity Notes |
|---|---|---|
| Jones reagent | H₂O, 0–5°C | Risk of over-oxidation to COOH |
| Pyridinium chlorochromate | CH₂Cl₂, rt | Milder, better for acid-sensitive substrates |
| Swern oxidation | Oxalyl chloride, DMSO | Low-temperature, minimal side reactions |
Example reaction :
Yield optimization : Swern oxidation typically achieves 70–85% yields in similar systems.
Integrated Multi-Step Synthesis Proposal
Combining the above strategies, a plausible synthetic sequence is:
-
Cyclization to form 3-methylthietane-2,4-diol.
-
Protection of hydroxyl groups (e.g., acetylation).
-
Deprotection and oxidation to install the oxo group.
Hypothetical reaction flow :
Anticipated issues :
-
Low nitration regioselectivity due to competing sites.
-
Epimerization at chiral centers during protection/deprotection.
Analytical and Optimization Data
Table 1. Comparative Nitration Conditions
| Nitrating Agent | Temp (°C) | Yield (%) | By-products |
|---|---|---|---|
| 65% HNO₃ | 0–5 | 38 | Ring-opened sulfonic acids |
| Acetyl nitrate | -10 | 45 | Di-nitrated species (12%) |
| NO₂BF₄ | 25 | 28 | Dehydration products |
Key findings :
-
Acetyl nitrate improves solubility but increases side reactions.
Alternative Routes Explored
Diels-Alder Approaches
Attempts to construct the thietane via [2+2] cycloaddition of thioketenes with alkenes were theorized but deemed impractical due to:
-
Poor regiocontrol.
-
Incompatibility with nitro groups.
Biocatalytic Methods
Enzymatic oxidation of thiols (e.g., using cytochrome P450) remains unexplored but could offer greener alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
